molecular formula C11H8ClNO4 B6279612 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid CAS No. 641993-16-0

5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid

Cat. No.: B6279612
CAS No.: 641993-16-0
M. Wt: 253.6
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Description

5-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid is a quinoline derivative with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, and a methoxy group attached to a quinoline core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 8-hydroxyquinoline with chloroacetic acid in the presence of a base to introduce the chloro group. The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium amide or thiourea.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the chloro group or modifications to the hydroxy and methoxy groups .

Scientific Research Applications

5-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
  • 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid
  • 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

Uniqueness

5-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid is unique due to the combination of its functional groups, which impart specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or reactivity patterns, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-chloro-8-methoxy-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4/c1-17-7-3-2-6(12)8-9(7)13-4-5(10(8)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHXPACQQGMJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352763
Record name F3099-6315
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641993-16-0
Record name 5-Chloro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=641993-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name F3099-6315
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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